

Physical and chemical properties of 2-Chloroethyl methanesulfonate

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Compound of Interest

Compound Name: 2-Chloroethyl methanesulfonate

Cat. No.: B1206619

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An In-depth Technical Guide to 2-Chloroethyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-Chloroethyl methanesulfonate**. The information is intended to support research, development, and application of this potent alkylating agent.

Chemical and Physical Properties

2-Chloroethyl methanesulfonate is a versatile chemical compound recognized for its utility in organic synthesis and as a potent alkylating agent. It is particularly valuable in the pharmaceutical industry for the synthesis of biologically active molecules.^{[1][2]}

Table 1: Physical and Chemical Properties of **2-Chloroethyl Methanesulfonate**

Property	Value	Reference
Molecular Formula	C ₃ H ₇ ClO ₃ S	[1][2][3][4][5][6][7]
Molecular Weight	158.60 g/mol	[3][4][8]
CAS Number	3570-58-9	[1][2][3][5]
Appearance	Colorless liquid	[1][2]
Density	1.39 g/mL at 25 °C	[1][2][3]
Boiling Point	125-126 °C at 9 mmHg	[1][2][3]
Melting Point	5 - 7 °C	[1][2]
Refractive Index	n ₂₀ /D 1.456	[1][2][3]
Flash Point	113 °C (235.4 °F) - closed cup	[3]
Solubility	Specific quantitative data not readily available in public sources. Inferred to be soluble in organic solvents.	
Stability	Stable under normal conditions.[9] Specific data on stability under various pH and temperature conditions are not readily available.	

Table 2: Identifiers for **2-Chloroethyl Methanesulfonate**

Identifier Type	Identifier	Reference
IUPAC Name	2-chloroethyl methanesulfonate	[4] [8]
InChI	1S/C3H7ClO3S/c1-8(5,6)7-3- 2-4/h2-3H2,1H3	[3] [4]
InChIKey	FMMYTRQXHORTCU- UHFFFAOYSA-N	[3] [4]
SMILES	<chem>CS(=O)(=O)OCCCl</chem>	[3] [4]
EC Number	222-672-6	[3]
PubChem CID	19128	[1] [2]

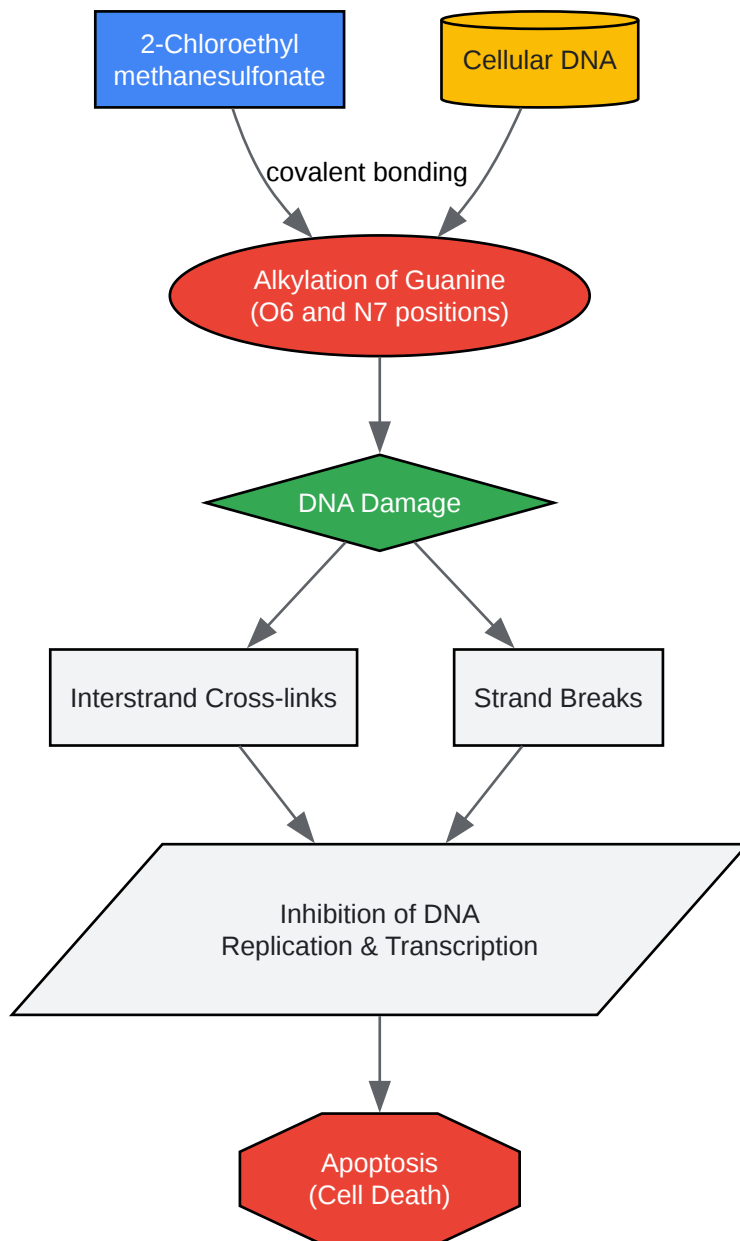
Chemical Reactivity and Mechanism of Action

2-Chloroethyl methanesulfonate is a potent mono-functional alkylating agent. Its primary mechanism of action involves the covalent attachment of an alkyl group to the DNA of cancer cells, which damages the DNA and inhibits cell proliferation.[\[5\]](#)[\[6\]](#)[\[10\]](#) This action is non-specific to the cell cycle phase.[\[6\]](#)

The key biological target of **2-Chloroethyl methanesulfonate** is the DNA within cancer cells. It acts as a DNA chloroethylating agent.[\[3\]](#)[\[4\]](#) The compound has been shown to alkylate the O6 and N7 positions of guanine residues in DNA.[\[3\]](#)[\[4\]](#)[\[7\]](#) This alkylation can lead to the formation of DNA interstrand cross-links, DNA strand breaks, and DNA-protein cross-links.[\[3\]](#)[\[9\]](#)[\[11\]](#) The resulting DNA damage disrupts DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).[\[12\]](#)

Compared to other chloroethylating agents like chloroethylnitrosoureas (CIETNUs), **2-Chloroethyl methanesulfonate** is considered more selective in its reaction with DNA, producing fewer side products.[\[4\]](#)[\[13\]](#) Its cytotoxic effects are more pronounced in cells deficient in the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase.[\[3\]](#)[\[9\]](#)

Mechanism of DNA Alkylation by 2-Chloroethyl Methanesulfonate

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DNA Alkylation Pathway

Experimental Protocols

Synthesis of 2-Chloroethyl Methanesulfonate

A common synthetic route to **2-Chloroethyl methanesulfonate** involves the reaction of methanesulfonyl chloride with 2-chloroethanol in the presence of a base like triethylamine.

Materials:

- Methanesulfonyl chloride
- 2-chloroethanol
- Triethylamine
- Anhydrous acetonitrile
- Ethyl acetate
- Methylene chloride
- Cyclohexane
- Magnesium sulfate
- Sodium chloride solution (dilute and saturated)

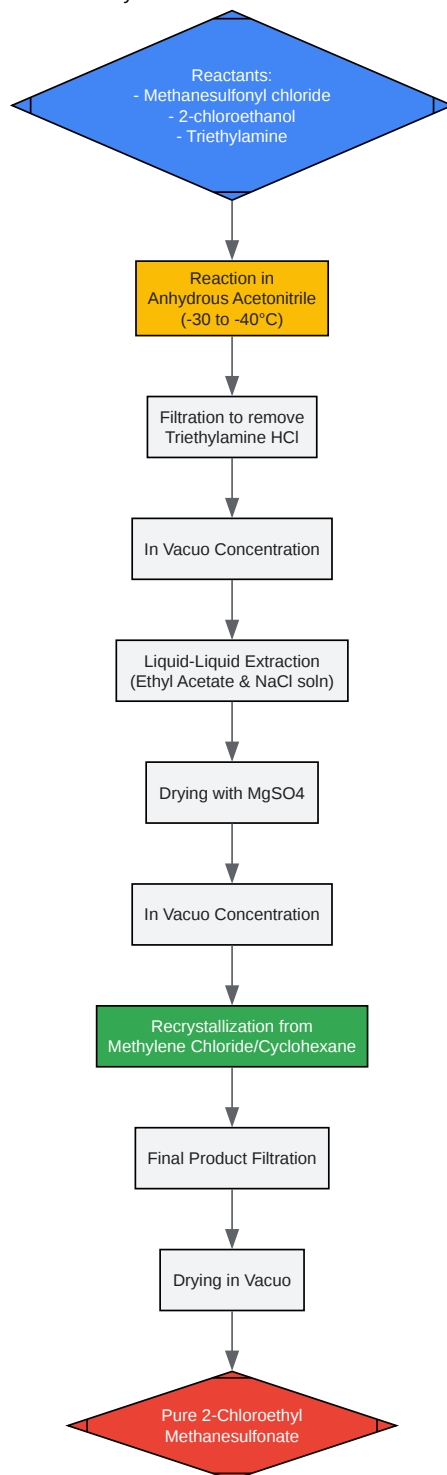
Procedure:

- A solution of triethylamine in anhydrous acetonitrile is cooled to -30° to -40° C.
- A solution of methanesulfonyl chloride in anhydrous acetonitrile is added dropwise, maintaining the temperature below -30° C.
- The mixture is stirred at -30° to -40° C for 1 hour.
- A solution of 2-chloroethanol in anhydrous acetonitrile is added, and the mixture is stirred for an additional 2 hours at the same temperature.
- The reaction mixture is filtered to remove triethylamine hydrochloride.

- The filtrate is concentrated in vacuo to yield an oil.
- The residual oil is dissolved in ethyl acetate and washed sequentially with dilute sodium chloride solution and saturated sodium chloride solution.
- The organic layer is dried with magnesium sulfate, filtered, and concentrated in vacuo.
- The resulting solid is dissolved in methylene chloride and recrystallized by the slow addition of cyclohexane.
- The mixture is allowed to stand at room temperature and then stored at low temperature (around 5° C) overnight.
- The precipitate is collected by filtration, washed with cyclohexane, and dried in vacuo.

This protocol is adapted from the synthesis of a closely related compound and may require optimization for **2-Chloroethyl methanesulfonate**.

General Synthesis and Purification Workflow

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Synthesis and Purification Workflow

Analytical Methodology

The analysis of **2-Chloroethyl methanesulfonate**, particularly at trace levels as a potential genotoxic impurity, is typically performed using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), often with derivatization.

General GC-MS Protocol for Related Methanesulfonates:

This is a general procedure that would require specific optimization for **2-Chloroethyl methanesulfonate**.

Instrumentation:

- Gas chromatograph with a mass selective detector (GC-MS).
- Capillary column suitable for polar compounds (e.g., Rtx-624).

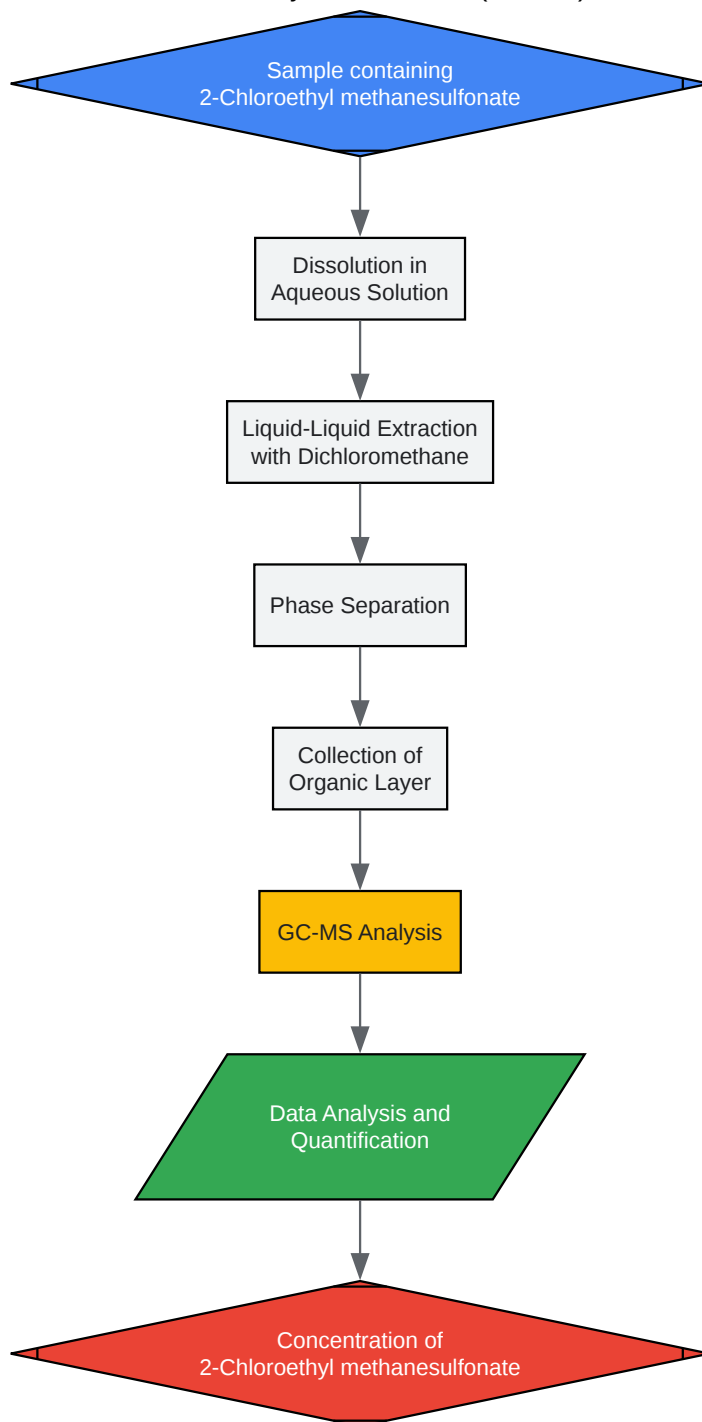
Sample Preparation (Liquid-Liquid Extraction):

- Dissolve the sample matrix (e.g., drug substance) in an aqueous solution.
- Extract the aqueous solution with a suitable organic solvent such as dichloromethane (DCM).
- Vortex the mixture and allow the layers to separate.
- The organic layer containing the analyte is collected for analysis.

GC-MS Conditions (Example):

- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 180 °C.
- Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 150 °C at 15 °C/min, and hold for 4 minutes.
- Mass Spectrometry: Operated in selected reaction monitoring (SRM) mode for high sensitivity and selectivity.

General Analytical Workflow (GC-MS)

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Analytical Workflow (GC-MS)

Safety Information

2-Chloroethyl methanesulfonate is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

Hazard Class	Hazard Statement
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed[4][8][9]
Skin Irritation (Category 2)	H315: Causes skin irritation[9]
Eye Irritation (Category 2)	H319: Causes serious eye irritation[9]
Carcinogenicity (Warning)	H351: Suspected of causing cancer[3][4][8]

Precautionary Statements:

- Prevention: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[9]
- Response: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P337 + P313 (If eye irritation persists: Get medical advice/attention).[9]
- Storage: Store in a well-ventilated place. Keep container tightly closed.
- Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[9]

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.[9]

Applications in Research and Drug Development

2-Chloroethyl methanesulfonate's ability to alkylate DNA makes it a subject of interest in cancer research and as an intermediate in the synthesis of pharmaceuticals.

- Antineoplastic Agent: It has demonstrated significant antitumor activity against various leukemia, melanoma, and carcinoma cell lines in preclinical studies.[13]

- Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex molecules with therapeutic potential.[1][2]
- Biochemical Research: Used to study DNA damage and repair mechanisms in cells.[1][2][3]
- Diagnostic Tools: Utilized in the development of diagnostic reagents.[1][2]

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